![molecular formula C21H18N2O3S B2471430 methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate CAS No. 866340-61-6](/img/structure/B2471430.png)
methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Hybrid Catalysts in Synthesis : The pyranopyrimidine core, closely related to Methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate, is a vital precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Various synthetic pathways and hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been employed to develop substituted pyrano[2,3-d]pyrimidine derivatives. This review emphasizes the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the structural challenges due to its complex existence (Parmar, Vala, & Patel, 2023).
Chemical Properties and Reactivity
- 3-Hydroxycoumarin Chemistry : While not directly related to this compound, understanding the chemistry of structurally similar compounds like 3-hydroxycoumarin can provide insights. This compound shows significant chemical, photochemical, and biological properties, including the synthesis of chromeno[4,3-e][1,3]oxazine derivatives and dihydropyrano[2,3-c] chromenes, which could have parallels in the chemistry of this compound (Yoda, 2020).
Environmental and Biological Pathways
- Methanogenic Pathways : Research on the stable carbon isotopic signatures of compounds like acetate methyl, a precursor in methanogenic pathways, can offer insights into the environmental fate and biological transformations of related compounds. This information is crucial for understanding the broader impact and breakdown pathways of complex molecules in various environmental conditions (Conrad, 2005).
Toxicological Aspects and Safety
- Organotin(IV) Complexes and Toxicity : While organotin(IV) complexes are distinct, understanding their toxicity and anticarcinogenic properties can provide a perspective on the safety and potential biological interactions of other complex compounds, including those similar to this compound. The lipophilicity due to the presence of carbon atoms in the organotin moiety is noted to influence antitumor activity and cytotoxicity, a factor that could be relevant for other complex organic compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within certain cell types .
Biochemical Pathways
Given the potential cdk2 inhibition, it can be inferred that the compound may impact cell cycle regulation pathways .
Propiedades
IUPAC Name |
methyl 2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-8-9-17-15(10-13)11-16-20(26-17)22-19(14-6-4-3-5-7-14)23-21(16)27-12-18(24)25-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKNFZVAFRDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




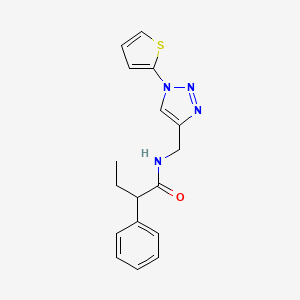


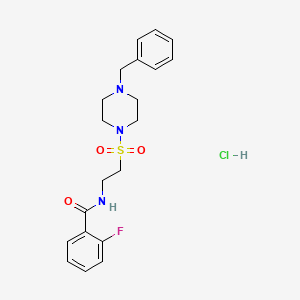
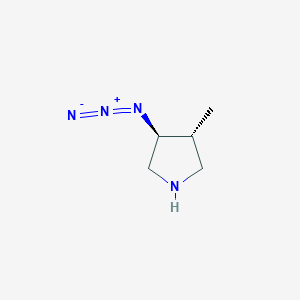
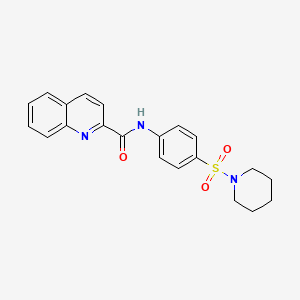
![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)
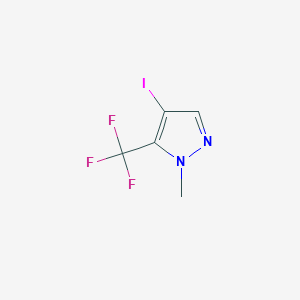
![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)